molecular formula C6H14IN B3028986 Cyclohexylamine Hydroiodide CAS No. 45492-87-3

Cyclohexylamine Hydroiodide

Cat. No.: B3028986
CAS No.: 45492-87-3
M. Wt: 227.09 g/mol
InChI Key: WGYRINYTHSORGH-UHFFFAOYSA-N
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Description

Cyclohexylamine Hydroiodide is an organic compound with the chemical formula C₆H₁₄IN. It is a white crystalline solid that is highly soluble in water and alcohols but only slightly soluble in ether. This compound is primarily used as an intermediate in organic synthesis and has applications in various industrial processes, including electroplating, metal treatment, and as a biocide .

Preparation Methods

Cyclohexylamine Hydroiodide can be synthesized through several methods:

    Reaction with Hydroiodic Acid: Cyclohexylamine reacts with hydroiodic acid to form this compound.

    Direct Iodination: Cyclohexylamine can also be directly iodinated using iodine in the presence of a reducing agent.

Industrial production often involves the reaction of cyclohexylamine with hydroiodic acid due to its simplicity and efficiency.

Chemical Reactions Analysis

Cyclohexylamine Hydroiodide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like molecular oxygen and reducing agents such as hydrogen. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Cyclohexylamine Hydroiodide can be compared with other similar compounds such as:

This compound is unique due to its iodide component, which makes it useful in specific substitution reactions and as a precursor for other iodinated compounds.

Properties

IUPAC Name

cyclohexanamine;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.HI/c7-6-4-2-1-3-5-6;/h6H,1-5,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYRINYTHSORGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45492-87-3
Record name Cyclohexylamine Hydroiodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexylamine Hydroiodide
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Cyclohexylamine Hydroiodide
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Cyclohexylamine Hydroiodide
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Cyclohexylamine Hydroiodide
Reactant of Route 5
Cyclohexylamine Hydroiodide
Reactant of Route 6
Cyclohexylamine Hydroiodide

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